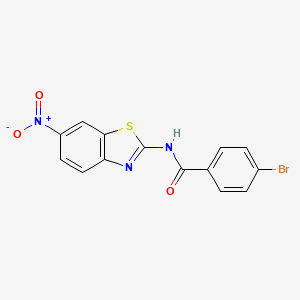

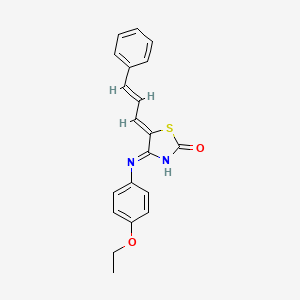

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

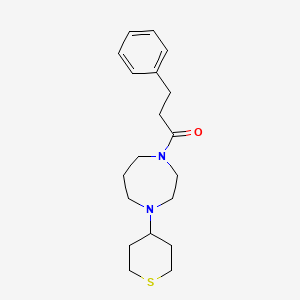

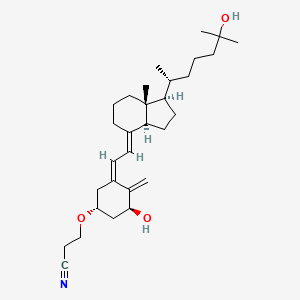

The compound “4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a bromine atom, a nitro group, and a benzothiazole ring . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might make it susceptible to nucleophilic substitution reactions . The nitro group could potentially be reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a benzamide group could impact its solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study focused on the synthesis and biological evaluation of benzothiazole derivatives, highlighting one such compound, 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, which demonstrated selective cytotoxicity against tumorigenic cell lines. This research led to the design and synthesis of a biologically stable derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, showcasing excellent in vivo inhibitory effects on tumor growth without the presence of a nitro group, indicating potential applications in cancer therapy (Yoshida et al., 2005).

Application in Anti-Infective Drugs

The thiazolide class of drugs, such as nitazoxanide (NTZ), which includes a nitrothiazole ring and a salicylic acid moiety linked through an amide bond, has been shown to have broad-spectrum activity against various pathogens including helminths, protozoa, enteric bacteria, and viruses. Modifications of NTZ, including the replacement of the nitro group with bromo or other functional groups, have been explored to enhance its therapeutic profile against a range of infectious agents, suggesting a potential application for 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in similar contexts (Hemphill et al., 2012).

Antiparasitic Properties

Research into the in vitro activities of thiazolides, including compounds related to 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, against Neospora caninum tachyzoites has revealed significant antiparasitic activity. This study demonstrated that the nitro group associated with the thiazole ring is not essential for the drug's action, indicating that other mechanisms may be responsible for its antiparasitic effects. This insight opens the door to the development of new thiazolide derivatives with improved efficacy and safety profiles for treating parasitic infections (Esposito et al., 2005).

Metal Complexes and Ligands

The synthesis of metal complexes using heterocyclic ligands, such as 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, has been explored for potential applications in coordination chemistry and materials science. These complexes, characterized by various analytical techniques, demonstrate the versatility of benzothiazole derivatives in forming stable metal-ligand complexes, suggesting potential applications in catalysis, molecular recognition, and materials science (Binzet et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGCCAZVEACDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2682433.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2682435.png)

![N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2682441.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)

![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)